molecular formula C7H17Cl2N B3058149 1-Butanamine, N-(3-chloropropyl)-, hydrochloride CAS No. 88090-11-3

1-Butanamine, N-(3-chloropropyl)-, hydrochloride

Cat. No. B3058149
CAS RN: 88090-11-3
M. Wt: 186.12 g/mol
InChI Key: FFDMBNQAENCTHG-UHFFFAOYSA-N
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Description

“1-Butanamine, N-(3-chloropropyl)-, hydrochloride”, also known as “N-Butyl-N-(3-chloropropyl)-1-butanamine” or “dibutyl(3-chloropropyl)amine hydrochloride”, is an organic compound with the molecular formula C11H24ClN, HCl . It has a CAS number of 115555-77-6 .


Molecular Structure Analysis

The molecular structure of “1-Butanamine, N-(3-chloropropyl)-, hydrochloride” consists of 11 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The average mass is 205.768 Da and the monoisotopic mass is 205.159729 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Butanamine, N-(3-chloropropyl)-, hydrochloride” are not available in the recent search results. For detailed information, you may refer to its Material Safety Data Sheet (MSDS) or contact the supplier .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • The compound has been synthesized and characterized through various analytical techniques such as elemental analysis, infrared, and NMR spectroscopy. Its structure was confirmed through single-crystal X-ray diffraction. This compound plays a crucial role in synthetic chemistry and material science (Dimitrijević et al., 2013).
  • Role in Drug Synthesis

    • The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it's used in the preparation of dronedarone hydrochloride, a medication for atrial fibrillation. The synthesis process emphasizes practicality for industrial application, highlighting its importance in pharmaceutical manufacturing (Shuan, 2013).
  • Utility in Continuous Flow Chemistry

    • It acts as a precursor to pharmaceutically active compounds, such as HIV protease inhibitors. Transitioning from traditional batch processes to continuous flow systems in its production showcases the compound's importance in modern, efficient pharmaceutical manufacturing (Pollet et al., 2009).
  • Enabling Chemical Synthesis Processes

    • The compound is instrumental in various chemical synthesis processes, such as the preparation of octakis(3-chloropropyl)octasilsesquioxane. Its involvement in such syntheses indicates its utility in creating complex molecules and materials (Marciniec et al., 2008).

Safety And Hazards

According to the Safety Data Sheet, “1-Butanamine, N-(3-chloropropyl)-, hydrochloride” may cause an allergic skin reaction and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection . In case of skin irritation or rash, or if eye irritation persists, get medical advice/attention .

properties

IUPAC Name

N-(3-chloropropyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClN.ClH/c1-2-3-6-9-7-4-5-8;/h9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDMBNQAENCTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519547
Record name N-(3-Chloropropyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanamine, N-(3-chloropropyl)-, hydrochloride

CAS RN

88090-11-3
Record name N-(3-Chloropropyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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